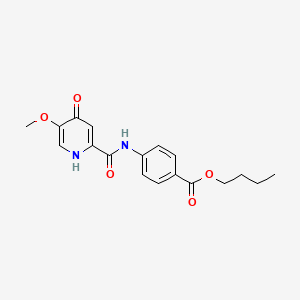![molecular formula C20H21Cl2NO3 B6561607 2-(2,4-dichlorophenoxy)-N-[(4-phenyloxan-4-yl)methyl]acetamide CAS No. 1091151-14-2](/img/structure/B6561607.png)
2-(2,4-dichlorophenoxy)-N-[(4-phenyloxan-4-yl)methyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,4-dichlorophenoxy)-N-[(4-phenyloxan-4-yl)methyl]acetamide, or 2,4-DCP-N-[(4-phenyloxan-4-yl)methyl]acetamide, is a synthetic compound that has been used in a variety of scientific research applications, including as an insecticide, herbicide, and fungicide. It is a member of the phenoxyacetamides class of compounds and has a wide variety of biochemical and physiological effects on living organisms.
科学的研究の応用
2,4-DCP-N-[(4-phenyloxan-4-yl)methyl]acetamide has been used in a variety of scientific research applications, including as an insecticide, herbicide, and fungicide. It has been used to control a wide variety of pests, including aphids, thrips, and whiteflies. It has also been used to control weeds in agricultural fields and to control fungal diseases in plants.
作用機序
2,4-DCP-N-[(4-phenyloxan-4-yl)methyl]acetamide acts as an insecticide, herbicide, and fungicide by disrupting the normal functioning of the target organism. In insects, it disrupts the normal functioning of the nervous system, leading to paralysis and death. In plants, it disrupts the normal functioning of the metabolic pathways, leading to cell death and inhibition of growth. In fungi, it disrupts the normal functioning of the cell membrane, leading to leakage of cellular contents and death.
Biochemical and Physiological Effects
2,4-DCP-N-[(4-phenyloxan-4-yl)methyl]acetamide has a wide variety of biochemical and physiological effects on living organisms. In insects, it causes paralysis and death. In plants, it causes cell death and inhibition of growth. In fungi, it causes leakage of cellular contents and death. In humans, it has been known to cause skin irritation and respiratory irritation.
実験室実験の利点と制限
2,4-DCP-N-[(4-phenyloxan-4-yl)methyl]acetamide has several advantages and limitations for laboratory experiments. One advantage is that it is relatively inexpensive and easy to synthesize. Another advantage is that it is highly effective at controlling a wide variety of pests, weeds, and fungal diseases. A limitation is that it is toxic to humans and other animals and should be handled with caution.
将来の方向性
There are several potential future directions for research involving 2,4-DCP-N-[(4-phenyloxan-4-yl)methyl]acetamide. One potential direction is to develop safer and more effective formulations of the compound, such as formulations that are more selective for target organisms and less toxic to humans and other animals. Another potential direction is to explore the potential of using the compound in combination with other compounds to control pests, weeds, and fungal diseases. Additionally, research could be conducted to explore the potential of using the compound as a biopesticide, as well as to explore its potential use in other applications, such as in the treatment of diseases in humans and animals.
合成法
2,4-DCP-N-[(4-phenyloxan-4-yl)methyl]acetamide can be synthesized by the reaction of 4-chlorophenol, 2-chlorophenol, and acetamide in the presence of a base catalyst. The reaction involves the substitution of the hydrogen atom on the chlorine atom of the 4-chlorophenol with the nitrogen atom of the acetamide, forming the desired product. The reaction is typically conducted in aqueous solution and the reaction time is typically between 1 and 2 hours.
特性
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[(4-phenyloxan-4-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21Cl2NO3/c21-16-6-7-18(17(22)12-16)26-13-19(24)23-14-20(8-10-25-11-9-20)15-4-2-1-3-5-15/h1-7,12H,8-11,13-14H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNJLCSDERYYQPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)COC2=C(C=C(C=C2)Cl)Cl)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(thiophene-2-sulfonyl)piperidine](/img/structure/B6561532.png)

![3,5-dimethoxy-N-[(4-phenyloxan-4-yl)methyl]benzamide](/img/structure/B6561549.png)
![2-(4-chlorophenoxy)-N-[(4-phenyloxan-4-yl)methyl]acetamide](/img/structure/B6561556.png)
![N-[(4-phenyloxan-4-yl)methyl]-3-(trifluoromethyl)benzamide](/img/structure/B6561562.png)
![3-(2-chlorophenyl)-5-methyl-N-[(4-phenyloxan-4-yl)methyl]-1,2-oxazole-4-carboxamide](/img/structure/B6561564.png)
![N-[(4-phenyloxan-4-yl)methyl]-4-(trifluoromethyl)benzamide](/img/structure/B6561572.png)
![N-[(4-phenyloxan-4-yl)methyl]cyclopentanecarboxamide](/img/structure/B6561578.png)
![N-[(4-phenyloxan-4-yl)methyl]-2-(thiophen-2-yl)acetamide](/img/structure/B6561584.png)
![2,4-difluoro-N-[(4-phenyloxan-4-yl)methyl]benzamide](/img/structure/B6561602.png)
![2-(2-methylphenoxy)-N-[(4-phenyloxan-4-yl)methyl]acetamide](/img/structure/B6561618.png)
![2-(2-fluorophenoxy)-N-[(4-phenyloxan-4-yl)methyl]acetamide](/img/structure/B6561621.png)
![2-(4-fluorophenoxy)-N-[(4-phenyloxan-4-yl)methyl]acetamide](/img/structure/B6561628.png)
![2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[(4-phenyloxan-4-yl)methyl]acetamide](/img/structure/B6561632.png)
